molecular formula C10H14N2O4S B181813 N-Butyl 3-nitrobenzenesulfonamide CAS No. 89840-72-2

N-Butyl 3-nitrobenzenesulfonamide

Cat. No. B181813
CAS RN: 89840-72-2
M. Wt: 258.3 g/mol
InChI Key: OZIMAACTQKBWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl 3-nitrobenzenesulfonamide is a chemical compound with the linear formula C10H14N2O4S . It has a molecular weight of 258.298 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N-Butyl 3-nitrobenzenesulfonamide consists of a benzene ring substituted with a nitro group and a sulfonamide group . The sulfonamide group is further substituted with a butyl group .

Scientific Research Applications

  • Electroanalytical Chemistry : N-Butyl 3-nitrobenzenesulfonamide derivatives undergo cathodic cleavage in N,N-dimethylformamide, with the reduction steps leading to cleavage of the S-N bond in good yields. This process is important in electrochemical reactions (Zanoni & Stradiotto, 1991).

  • Organic Chemistry : N-Butyl 3-nitrobenzenesulfonamide derivatives are used for the preparation of secondary amines and serve as protective groups for amines. Their alkylation can be achieved through Mitsunobu reaction or conventional methods, yielding N-alkylated sulfonamides in high yields (Fukuyama, Jow, & Cheung, 1995).

  • Neurotoxicology : N-Butylbenzenesulfonamide (NBBS), a variant, is used as a plasticizer and has been evaluated for neurotoxicity. Studies in Sprague-Dawley rats indicate that NBBS might not cause neurotoxicity within a 4-week exposure, but long-term effects require further examination (Rider et al., 2012).

  • Bacterial Biofilm Inhibition : Certain N-Butyl 3-nitrobenzenesulfonamide derivatives have been studied for their action against bacterial biofilms, particularly those of Escherichia coli and Bacillus subtilis. Some of these compounds have shown suitable inhibitory action against these biofilms, with relatively mild cytotoxicity (Abbasi et al., 2020).

  • Medicinal Chemistry : A study of N-Butyl 3-nitrobenzenesulfonamide derivatives as hypoxic cell selective cytotoxic agents revealed that certain compounds showed preferential toxicity to hypoxic cancer cells, indicating their potential in cancer therapy (Saari et al., 1991).

  • Chemical Engineering : The degradation of nitrobenzene in wastewater using O3/FeOOH in a rotating packed bed was investigated, showing that high gravity factors and certain conditions can lead to efficient degradation. This is relevant to environmental applications involving nitrobenzene derivatives (Li et al., 2020).

  • Structural Chemistry : The conformational properties of ortho-nitrobenzenesulfonamide, a related compound, were studied in gas and crystalline phases. The research sheds light on the molecular structure and interactions of such compounds (Giricheva et al., 2011).

Safety And Hazards

N-Butyl 3-nitrobenzenesulfonamide may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

N-butyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-2-3-7-11-17(15,16)10-6-4-5-9(8-10)12(13)14/h4-6,8,11H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIMAACTQKBWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383144
Record name N-BUTYL 3-NITROBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl 3-nitrobenzenesulfonamide

CAS RN

89840-72-2
Record name N-BUTYL 3-NITROBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl 3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Butyl 3-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-Butyl 3-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Butyl 3-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-Butyl 3-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-Butyl 3-nitrobenzenesulfonamide

Citations

For This Compound
2
Citations
MVB Zanoni, NR Stradiotto - Journal of electroanalytical chemistry and …, 1991 - Elsevier
The reduction of benzenesulfonyl derivatives of n-butylamine and N,N-di-n-butylamine with nitro substituents at the 2, 3 and 4 positions of the phenyl ring in N,N-dimethylformamide is …
Number of citations: 14 www.sciencedirect.com
NR Stradiotto, MVB Zanoni… - Journal de chimie …, 1994 - jcp.edpsciences.org
The behaviour of nitrobenzenesulfonamide anion radicals generated from the electrochemical reduction of aliphatic and aromatic amines protected by nitrobenzenesulfonyl (nosyl) …
Number of citations: 1 jcp.edpsciences.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.